molecular formula C3H6ClO2P B14740889 2-Chloro-1,3,2-dioxaphosphinane CAS No. 6362-89-6

2-Chloro-1,3,2-dioxaphosphinane

Cat. No.: B14740889
CAS No.: 6362-89-6
M. Wt: 140.50 g/mol
InChI Key: SHNXYKVYICSTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,3,2-dioxaphosphinane is an organophosphorus compound with the molecular formula C3H6ClO2P It is a cyclic phosphonate ester, characterized by a six-membered ring containing phosphorus, oxygen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,3,2-dioxaphosphinane can be synthesized through the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction typically involves the following steps :

    Preparation of 2-chloro-1,3,2-dioxaphospholane: Ethylene glycol reacts with phosphorus trichloride in an organic solvent to form 2-chloro-1,3,2-dioxaphospholane.

    Oxidation to this compound: The 2-chloro-1,3,2-dioxaphospholane is then subjected to an oxidizing reaction using dried ozone in an organic solvent. The organic solvent is removed, and the product is collected by vacuum rectification.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-1,3,2-dioxaphosphinane involves its reactivity with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in esterification and substitution reactions, where the compound forms stable products with nucleophiles such as alcohols and phenyl Grignard reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,3,2-dioxaphosphinane is unique due to its six-membered ring structure, which imparts distinct chemical properties compared to its five-membered ring analogs. Its reactivity with nucleophiles and ability to form stable cyclic phosphates make it valuable in various synthetic applications .

Properties

IUPAC Name

2-chloro-1,3,2-dioxaphosphinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClO2P/c4-7-5-2-1-3-6-7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNXYKVYICSTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(OC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503756
Record name 2-Chloro-1,3,2-dioxaphosphinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-89-6
Record name 2-Chloro-1,3,2-dioxaphosphinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.